molecular formula C8H14ClF2N B1428284 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1523618-02-1

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1428284
CAS No.: 1523618-02-1
M. Wt: 197.65 g/mol
InChI Key: MJTKXDXLNGAXAF-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic amine compound. It is characterized by its unique molecular structure, which includes a spirocyclic framework and fluorine atoms at the 2-position. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-7-azaspiro[3. Its unique structure and properties make it a valuable compound for research and development.

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. The compound may interact with molecular targets and pathways involved in various biological processes, leading to its observed effects.

Comparison with Similar Compounds

2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride can be compared with other similar compounds, such as 2-oxa-7-azaspiro[3.5]nonane oxalate. These compounds share structural similarities but may have different properties and applications. The uniqueness of this compound lies in its fluorinated spirocyclic structure, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

  • Other fluorinated spirocyclic amines

Properties

IUPAC Name

2,2-difluoro-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTKXDXLNGAXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-02-1
Record name 7-Azaspiro[3.5]nonane, 2,2-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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